molecular formula C23H25N3O4 B4021338 N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide

N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide

Cat. No.: B4021338
M. Wt: 407.5 g/mol
InChI Key: OVHTXSKBEMIRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with hydroxy and nitro groups, as well as a phenyl ring with an isopropyl group.

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-13(2)15-7-9-16(10-8-15)20(25-23(28)14(3)4)18-12-19(26(29)30)17-6-5-11-24-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHTXSKBEMIRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the nitration of quinoline to introduce the nitro group, followed by hydrolysis to add the hydroxy group. Subsequent steps involve the formation of the amide bond through reactions with appropriate amines and carboxylic acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrolysis processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted quinoline derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in binding to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Shares the quinoline core structure but lacks the nitro and phenyl substituents.

    5-Nitroquinoline: Contains the nitro group but lacks the hydroxy and phenyl substituents.

    Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide is unique due to its specific combination of hydroxy, nitro, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.